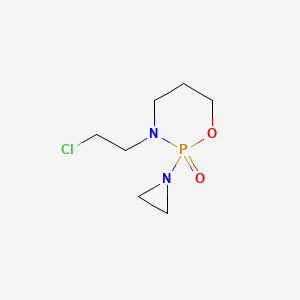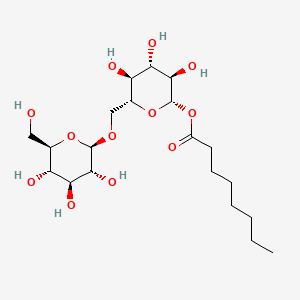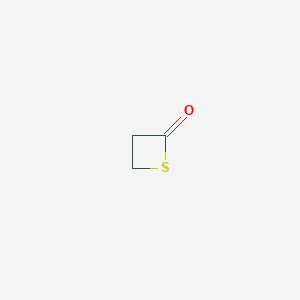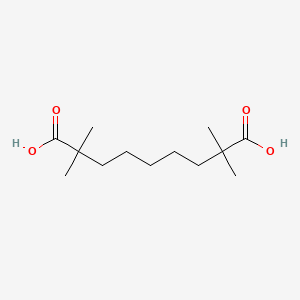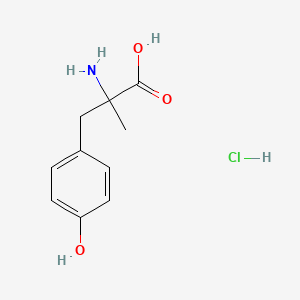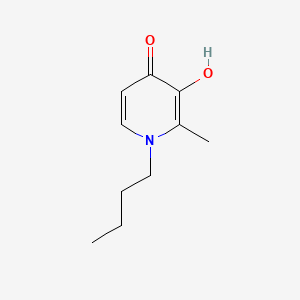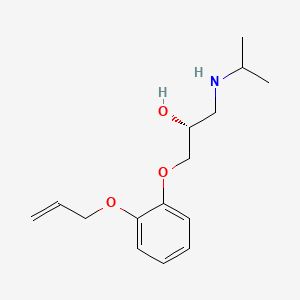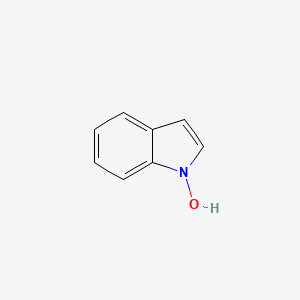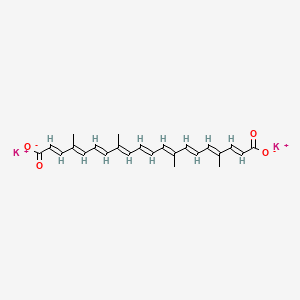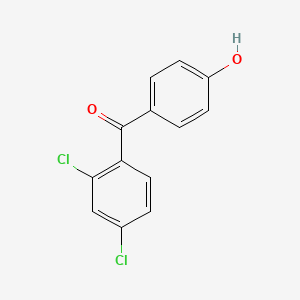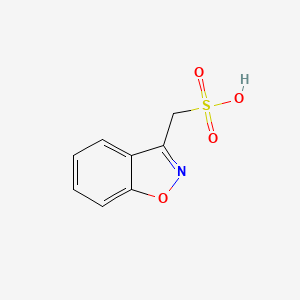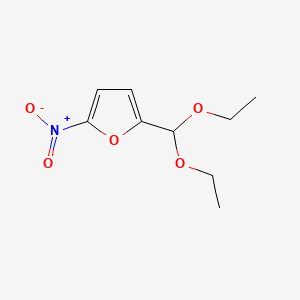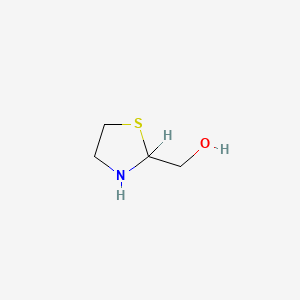
2-Thiazolidinemethanol
描述
2-Thiazolidinemethanol is a heterocyclic compound featuring a five-membered ring containing sulfur and nitrogen atoms.
作用机制
Target of Action
The primary targets of 2-Thiazolidinemethanol, a derivative of Thiazolidinediones (TZDs), are the Peroxisome Proliferator-Activated Receptors (PPARs) . These are a group of nuclear receptors, with a specific affinity for PPARγ (PPAR-gamma, PPARG) . The endogenous ligands for these receptors are free fatty acids (FFAs) and eicosanoids .
Mode of Action
This compound interacts with its targets, the PPARs, by activating them . This activation leads to an increase in the transcription of certain genes in adipose tissue . The recognition that the promoter region of one of the genes, the fat-specific gene aP2, binds a transcription factor identified as PPARγ led to the proposal that TZDs exert their effects by activating this nuclear receptor .
Biochemical Pathways
The activation of PPARγ by this compound affects several biochemical pathways. It leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . As a result, cells become more dependent on the oxidation of carbohydrates, more specifically glucose, in order to yield energy for other cellular processes .
Pharmacokinetics
It is known that various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The activation of PPARγ by this compound leads to several molecular and cellular effects. It reduces plasma glucose and insulin levels and improves some of the abnormalities of lipid metabolism . Clinical studies have shown that treatment of type 2 diabetic patients with TZDs can lower serum glucose and insulin levels, increase peripheral glucose uptake, and decrease triglyceride levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of Thiazolidine derivatives has been improved by using greener pathways to overcome environmental, health, cost, and energy issues .
生化分析
Biochemical Properties
2-Thiazolidinemethanol, like other thiazolidines, can interact with various biomolecules in biochemical reactions. The presence of sulfur in the thiazolidine ring enhances their pharmacological properties . Thiazolidines have been reported to show varied biological properties such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities
Cellular Effects
For example, some thiazolidines have shown cytotoxic activity on human tumor cell lines
Molecular Mechanism
Thiazolidines are known to undergo a reaction with 1,2-aminothiols and aldehydes to form a thiazolidine product . This reaction occurs under physiological conditions and does not require any catalyst . This type of bioorthogonal reaction offers potential for the coupling of biomolecules in an efficient and biocompatible manner .
Metabolic Pathways
Drug metabolism generally involves two phases: Phase I reactions introduce a hydrophilic group in the drug molecules, and Phase II reactions can take place
准备方法
Synthetic Routes and Reaction Conditions: 2-Thiazolidinemethanol can be synthesized through the reaction of 1,2-aminothiols with aldehydes under physiological conditions. This reaction is efficient and does not require any catalyst, making it a convenient method for producing the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the condensation of aromatic amines with carbon disulfide using ammonium hydroxide and chloroacetic acid, followed by treatment with acetonitrile under basic conditions .
化学反应分析
Types of Reactions: 2-Thiazolidinemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
科学研究应用
2-Thiazolidinemethanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in bioconjugation reactions to link biomolecules.
Medicine: It exhibits potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the synthesis of flavoring agents and other industrial chemicals
相似化合物的比较
Thiazolidine: A parent compound with similar structural features.
Thiazole: Another heterocyclic compound with a sulfur and nitrogen-containing ring.
Thiazolidinedione: A related compound used in diabetes treatment
Uniqueness: 2-Thiazolidinemethanol is unique due to its stability under physiological conditions and its ability to form stable conjugates without requiring toxic catalysts. This makes it particularly valuable in bioconjugation and medicinal chemistry applications .
属性
IUPAC Name |
1,3-thiazolidin-2-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NOS/c6-3-4-5-1-2-7-4/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILESGDFNOHPJBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90966186 | |
| Record name | (1,3-Thiazolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51859-63-3 | |
| Record name | 2-Thiazolidinemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051859633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,3-Thiazolidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90966186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-THIAZOLIDINEMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA5ZGG5QUW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


